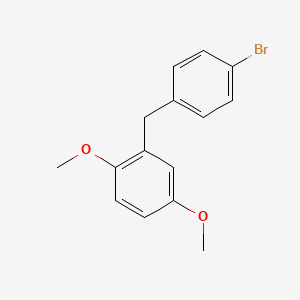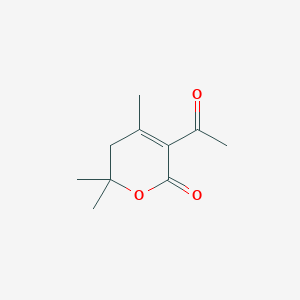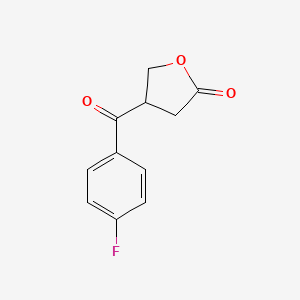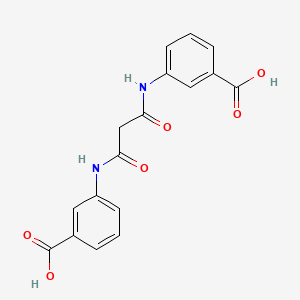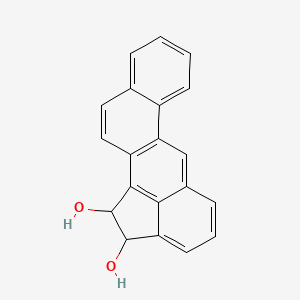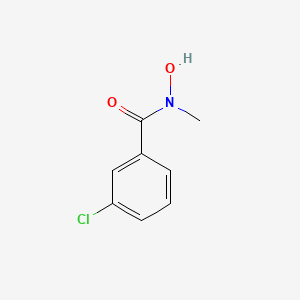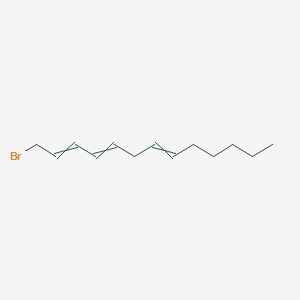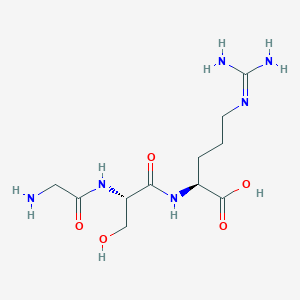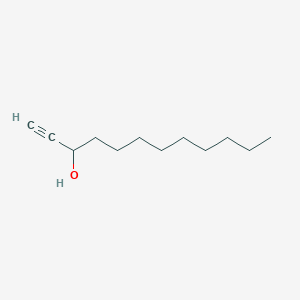![molecular formula C18H36O2Si B14411280 (2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol CAS No. 87583-39-9](/img/structure/B14411280.png)
(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a dodec-9-yn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the alkyne group results in alkenes or alkanes.
Scientific Research Applications
(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The alkyne and hydroxyl groups can participate in various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[[tert-Butyl(dimethyl)silyl]oxy]-2-methyl-1-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (2S)-2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-3-buten-1-ol
Uniqueness
(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
CAS No. |
87583-39-9 |
|---|---|
Molecular Formula |
C18H36O2Si |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(2S)-12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol |
InChI |
InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3/t17-/m0/s1 |
InChI Key |
BCTXTEIFSIJAFR-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
